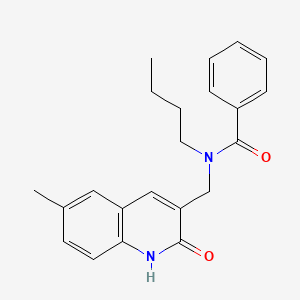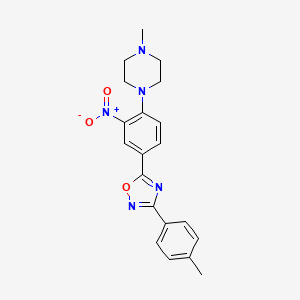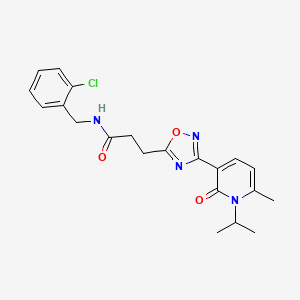
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is a chemical compound . It belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives like “this compound” often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of “this compound” is C16H20N2O2 . Quinolines, including this compound, contain a nitrogen group and exhibit important biological activities .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mechanism of Action
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide inhibits the activity of DNA polymerase theta, an enzyme that is involved in the repair of DNA damage. Inhibition of DNA polymerase theta leads to the accumulation of DNA damage in cancer cells, which ultimately results in cell death. Moreover, this compound has been found to induce the formation of DNA double-strand breaks, which are highly toxic to cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in tumor metastasis. Additionally, this compound has been found to modulate the expression of genes involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It also exhibits high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Future Directions
Several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be identified. Firstly, more studies are needed to elucidate the mechanism of action of this compound. This could provide insights into its potential therapeutic applications beyond cancer treatment. Secondly, the development of more efficient synthesis methods and analogs of this compound could improve its solubility and selectivity for cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in cancer therapy.
Synthesis Methods
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-butylbenzamide in the presence of a base. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound.
Scientific Research Applications
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound selectively inhibits the growth of cancer cells, including breast, ovarian, and lung cancer cells, while leaving normal cells unaffected. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of breast and ovarian cancer. Furthermore, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it could be used in combination with other cancer treatments.
Properties
IUPAC Name |
N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-4-12-24(22(26)17-8-6-5-7-9-17)15-19-14-18-13-16(2)10-11-20(18)23-21(19)25/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHRDJTDCZOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)
![2-phenyl-N'-[(E)-(pyridin-2-yl)methylidene]acetohydrazide](/img/structure/B7691597.png)



![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7691670.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
